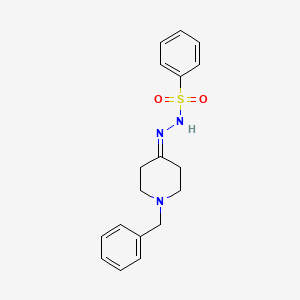![molecular formula C11H13BrN2S B12470859 [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the methylamine group. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. The resulting thiazole compound is then reacted with 4-methylbenzylamine to introduce the methylamine group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of thiazole-containing molecules with biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- N-(thiazol-2-yl)benzenesulfonamides
Uniqueness
Compared to other thiazole derivatives, [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C11H13BrN2S |
|---|---|
分子量 |
285.21 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C11H12N2S.BrH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6,12H2,1H3;1H |
InChI 键 |
FKBJOIUJSQVGTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12470780.png)

![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470795.png)
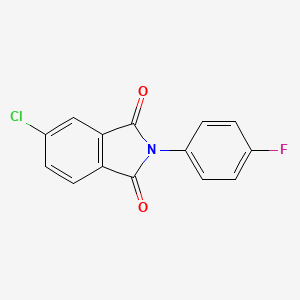
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12470817.png)
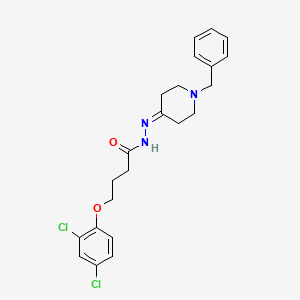
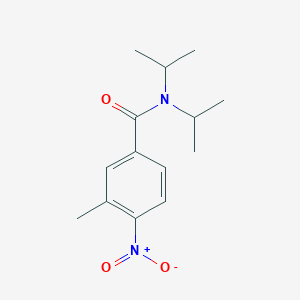
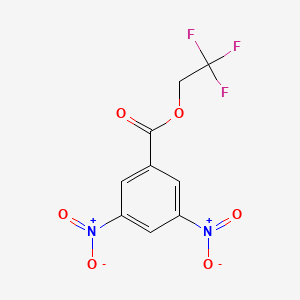
![2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470835.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B12470836.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B12470841.png)
![6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole](/img/structure/B12470845.png)
![2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12470851.png)
